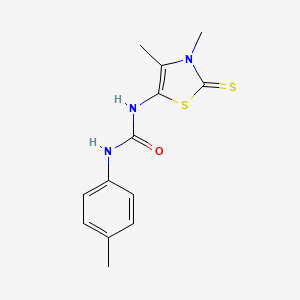![molecular formula C17H13ClN2O2S B5659082 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5659082.png)
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid, also known as CTB or Compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-tumor effects. It has also been suggested that it may act by disrupting the cell membrane of fungi and insects, leading to its antifungal and insecticidal properties.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid can have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have antifungal and insecticidal effects, as mentioned earlier.
実験室実験の利点と制限
One advantage of using 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in crop protection, particularly in developing countries where crop losses due to fungal and insect infestations can have a significant impact on food security. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with thioacetamide, followed by the reaction with 4-methyl-2-aminobenzoic acid. The final step involves the reaction of the resulting compound with 4-chlorobenzoyl chloride. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have potential applications in various fields of research. In medicine, it has been found to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have antifungal and insecticidal properties, making it a potential candidate for use in crop protection. In materials science, 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-15(11-2-6-13(18)7-3-11)20-17(23-10)19-14-8-4-12(5-9-14)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPSSHATBMTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-1'-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659014.png)
![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)


![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5659076.png)
![(1S*,5R*)-3-isonicotinoyl-N-(3-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5659088.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5659106.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5659109.png)